3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Description
3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with an iodo group and a benzoxazole moiety
Properties
IUPAC Name |
3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2O2/c1-13-5-10-19-18(11-13)24-21(26-19)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPINNYGDLXCLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole moiety, which can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The benzoxazole intermediate is then coupled with 4-iodoaniline through a nucleophilic substitution reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzoxazole moiety can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodo group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the benzoxazole moiety .
Scientific Research Applications
3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or microbial infections.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique electronic properties can be exploited in the development of new materials for electronic or photonic applications.
Mechanism of Action
The mechanism by which 3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole moiety can engage in hydrogen bonding or π-π stacking interactions, while the iodo group can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(4-aminophenyl)benzoxazole share structural similarities and exhibit comparable reactivity.
Iodo-substituted Benzamides: Compounds such as 3-iodo-N-phenylbenzamide also share the iodo substitution but lack the benzoxazole moiety
Uniqueness
3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the combination of the benzoxazole and iodo-substituted benzamide moieties. This dual functionality imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
